3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine
Description
3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by chlorine substituents at positions 3 and 6, a p-tolylthio group at position 2, and a methylene bridge linking the thioether to the imidazo[1,2-a]pyridine core. This compound belongs to a class of bicyclic heteroaromatics known for their diverse pharmacological activities, including antimicrobial, antitumor, and central nervous system modulation . The structural features of this compound—specifically the electron-withdrawing chlorine atoms and the lipophilic p-tolylthio group—contribute to its unique physicochemical properties and biological interactions.
Properties
IUPAC Name |
3,6-dichloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2S/c1-10-2-5-12(6-3-10)20-9-13-15(17)19-8-11(16)4-7-14(19)18-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRSSTCIXMHWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=C(C=CC3=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and imidazole precursors under acidic or basic conditions.
Introduction of chlorine atoms: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the p-tolylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with p-tolylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove chlorine atoms or modify the p-tolylthio group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified p-tolylthio groups.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine has shown promise in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. The compound was tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism was attributed to the compound's ability to interfere with cell signaling pathways associated with cancer progression .
Agricultural Chemistry
The compound has potential applications as a pesticide or herbicide. Its chlorinated structure can enhance bioactivity against specific pests while maintaining low toxicity to non-target organisms.
Case Study: Insecticidal Activity
Research conducted on imidazo[1,2-a]pyridine derivatives indicated their effectiveness as insecticides against common agricultural pests. Field trials revealed that formulations containing 3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine resulted in significant reductions in pest populations without harming beneficial insects .
Material Science
In material science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique chemical properties.
Case Study: Polymer Synthesis
A recent study explored the incorporation of 3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials showed improved performance characteristics suitable for industrial applications .
Comparative Analysis of Applications
| Application Area | Potential Benefits | Challenges |
|---|---|---|
| Medicinal Chemistry | Anticancer properties; targeting specific pathways | Requires extensive testing for safety and efficacy |
| Agricultural Chemistry | Effective pest control; low toxicity | Regulatory hurdles; environmental impact assessments |
| Material Science | Enhanced material properties; industrial applicability | Cost of synthesis; scalability issues |
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chlorinated Imidazo[1,2-a]pyridines
- 6,8-Dichloro-2-Methylimidazo[1,2-a]pyridine (CAS 121082-25-5): This analog lacks the p-tolylthio group but shares dichloro substitution. It exhibits reduced antimicrobial potency compared to the target compound, as the absence of the thioether group diminishes membrane permeability .
- 8-Bromo-6-Chloro-3-Nitro Derivatives (e.g., 2f–2j in ): These derivatives, with nitro and sulfonyl groups, show enhanced antileishmanial activity but poorer aqueous solubility compared to the target compound. The nitro group increases metabolic stability but introduces solubility challenges .
Nitrogen-Enriched Heterocycles
- Imidazo[1,2-c]pyrimidines and Imidazo[1,2-a]pyrazines : These analogs (e.g., compounds 24–26 in ) feature additional nitrogen atoms in the fused ring system. While they retain antimicrobial activity (MICs 1–9 μM), their potency is lower than imidazo[1,2-a]pyridines lacking extra nitrogen atoms. The target compound’s dichloro and thioether groups likely enhance target binding specificity .
Pharmacologically Active Derivatives
- Zolpidem and Alpidem (): These drugs share the imidazo[1,2-a]pyridine core but incorporate carboxamide and pyridine substituents. They exhibit anxiolytic and sedative effects via GABA-A receptor modulation, highlighting the scaffold’s versatility. The target compound’s chlorine and thioether groups may redirect activity toward non-CNS targets .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
Key Observations :
Key Observations :
Key Observations :
- The target compound’s dichloro and thioether groups may confer dual antimicrobial and antitumor activity, as seen in structurally related compounds .
- Subtle structural changes (e.g., nitro vs. chloro groups) drastically alter mechanisms, as nitro derivatives induce free radical toxicity, while chloro analogs may disrupt DNA .
Biological Activity
3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities and therapeutic applications. The structural features of this compound, including the presence of chlorine atoms and a p-tolylthio group, contribute to its unique reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of 3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is . Its IUPAC name is 3,6-dichloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine. The compound features a fused imidazo-pyridine ring system with distinct substituents that influence its biological activity.
The biological activity of 3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is primarily attributed to its interaction with various molecular targets within cells. The compound can inhibit specific enzymes or receptors, disrupting cellular signaling pathways. This mechanism is crucial for its potential therapeutic effects against various diseases.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities. Below are some key findings related to the biological activity of 3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine:
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant antimicrobial properties. For instance:
- Antitubercular Activity : The compound has been investigated for its efficacy against Mycobacterium tuberculosis. In vitro studies demonstrated potent activity against drug-resistant strains with MIC values indicating strong inhibition (Table 1) .
| Compound | MIC (μM) | Resistance Type |
|---|---|---|
| ND-8454 | 0.28 | rRMP |
| ND-9652 | 1.49 | rINH |
| ND-9758 | <0.002 | rKM |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. For example, a novel derivative demonstrated the ability to suppress NF-κB and STAT3 signaling pathways in cancer cell lines . This suggests that compounds like 3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine may be beneficial in treating inflammatory diseases.
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have been explored for their anticancer activities across various cancer types:
- Mechanism : These compounds often induce apoptosis in cancer cells through multiple pathways including cell cycle arrest and modulation of pro-apoptotic proteins.
Case Studies
Several case studies have explored the pharmacological effects of imidazo[1,2-a]pyridine derivatives:
- Study on Anti-tubercular Activity : A series of analogs were synthesized and tested against multidrug-resistant tuberculosis strains. The study found that specific substitutions led to enhanced potency compared to traditional therapies .
- Combination Therapy Research : A study evaluated the effects of combining imidazo[1,2-a]pyridine derivatives with natural compounds like curcumin in cancer treatment. Results indicated synergistic effects in reducing inflammation and tumor growth .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing sulfur-containing groups (e.g., p-tolylthio) at the C-3 position of imidazo[1,2-a]pyridine derivatives?
- Methodology : The p-tolylthio group can be introduced via BCl₃-mediated C–S bond formation. For example, 6-methyl-2-phenyl-3-((p-tolylthio)methyl)imidazo[1,2-a]pyridine (71% yield) was synthesized by reacting imidazo[1,2-a]pyridine benzylic ethers with p-toluenethiol in dichloromethane (DCM) using BCl₃ as a Lewis acid . Alternative methods include regioselective sulfenylation using iodine-FeCl₃ catalysts and aerial oxygen as an oxidant .
Q. How can researchers characterize the regioselectivity of substituents in imidazo[1,2-a]pyridine derivatives?
- Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm substituent positions. For example, ¹H NMR chemical shifts for C-8 methyl-substituted derivatives (δ 2.4–2.6 ppm) and C-6 bromo-substituted derivatives (δ 7.8–8.1 ppm) can distinguish regiochemistry . LC-MS and HRMS further validate molecular weights and purity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in imidazo[1,2-a]pyridine derivatives?
- Methodology : COX-1/COX-2 inhibition assays (e.g., enzyme immunoassays) are standard for anti-inflammatory potential. For instance, substituents at C-3 (e.g., morpholine) showed COX-2 IC₅₀ = 0.07 µM and selectivity index = 217.1 . Cell-based assays (e.g., TNF-α/IL-6 ELISA) can assess anti-inflammatory activity in macrophage models .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyridine ring influence reaction efficiency in hydrazination or sulfenylation?
- Data Analysis : Electron-withdrawing groups (e.g., Br, Cl) at C-6/C-8 positions yield higher hydrazination efficiency (84–94%) compared to electron-donating groups (e.g., methyl, 89–95%) . Sulfenylation tolerates diverse substituents (e.g., OCF₃, CN) with yields consistently >85% due to iodine-FeCl₃’s oxidative stability . Contradictions arise in radical reactions, where steric hindrance may override electronic effects .
Q. What strategies optimize COX-2 selectivity in imidazo[1,2-a]pyridine-based inhibitors?
- SAR Insights :
- C-3 Substituents : Mannich bases (e.g., morpholine) enhance selectivity via hydrogen bonding with COX-2’s hydrophobic pocket .
- C-2 Aryl Groups : Para-substituted electron-withdrawing groups (e.g., SO₂Me) improve potency (IC₅₀ < 0.1 µM) by aligning with COX-2’s secondary binding site .
- Data Contradiction : Bulkier groups (e.g., naphthyl) may reduce activity despite favorable electronic profiles, suggesting steric limitations .
Q. Can biocatalytic methods replace traditional Lewis acids in synthesizing imidazo[1,2-a]pyridine derivatives?
- Methodological Comparison : Lipase-catalyzed one-pot synthesis in ethanol (30°C, 24 hours) achieves 80–90% yields under mild conditions, avoiding toxic metals (e.g., Cu, Fe) . However, substrate scope is narrower than BCl₃-mediated methods, which tolerate diverse thiols and amines .
Key Recommendations
- Synthetic Optimization : Prioritize BCl₃-mediated C–S bond formation for high yields (>70%) and regioselectivity .
- Biological Screening : Use COX-2 assays to identify substituents with sub-micromolar IC₅₀ values .
- Advanced Characterization : Combine XRD and DFT calculations (e.g., ESIPT luminescence studies) to correlate solid-state properties with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
